molecular formula C20H17F2NO4 B2527751 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2241129-96-2

1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2527751
CAS No.: 2241129-96-2
M. Wt: 373.356
InChI Key: WZQHVMJRCRWAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a cyclopropane core with two fluorine atoms at the 2,2-positions and a carboxylic acid group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its acid-labile nature. The cyclopropane ring introduces conformational rigidity, while the fluorine atoms enhance electronic effects and lipophilicity. These features make it valuable in peptide engineering and medicinal chemistry for designing constrained peptides or protease-resistant analogs .

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4/c21-20(22)10-19(20,17(24)25)11-23-18(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQHVMJRCRWAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid, commonly referred to as Fmoc-Difluorocyclopropanecarboxylic acid, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including the difluorocyclopropane moiety and the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, enhance its utility in peptide synthesis and drug development.

The compound's chemical formula is C20H19NO4C_{20}H_{19}NO_4, with a molecular weight of 353.37 g/mol. The presence of fluorine atoms in the cyclopropane ring contributes to its unique reactivity and biological activity.

Property Value
Chemical FormulaC20H19NO4C_{20}H_{19}NO_4
Molecular Weight353.37 g/mol
IUPAC NameThis compound
CAS Number1263045-62-0

The biological activity of this compound primarily stems from its ability to act as a building block in peptide synthesis. The Fmoc group serves as a protective group for amino acids, allowing for selective coupling reactions without unwanted side reactions. Upon deprotection, the amino group becomes available for further modifications, making it versatile in various biochemical applications.

Applications in Medicinal Chemistry

  • Peptide Synthesis : The compound is extensively utilized in solid-phase peptide synthesis (SPPS). Its ability to protect amino groups allows for the sequential assembly of peptides with high fidelity.
  • Drug Development : Its structural characteristics enable the design of peptide-based drugs that can interact selectively with biological targets such as enzymes and receptors.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on Enzyme Inhibition : Research demonstrated that derivatives of difluorocyclopropanecarboxylic acids can inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents .
  • Protein Interaction Studies : The incorporation of this compound into peptide substrates has been shown to facilitate investigations into protein-protein interactions, critical for understanding cellular processes and disease mechanisms .
  • Synthesis of Bioactive Peptides : A study by Gour et al. (2021) explored the self-assembled structures formed by Fmoc-modified amino acids, illustrating how these compounds can be used to create complex bioactive peptides .

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other Fmoc-protected amino acids:

Compound Structure Key Differences
This compoundStructureContains a difluorocyclopropane ring; unique steric properties
N-Fmoc-N-methyl-1-amino-1-cyclopropanecarboxylic acidStructureMethyl group on amino nitrogen affects reactivity
1-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartateStructuretert-butyl ester provides different solubility characteristics

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Ring Type Substituents Key Features
Target Compound C₂₁H₁₈F₂N₂O₄ 400.38 Cyclopropane 2,2-difluoro, methyl-Fmoc-amino High ring strain, enhanced lipophilicity, potential for peptide constraint
1-({Fmoc}amino)cyclopropane-1-carboxylic acid C₁₈H₁₇NO₄ 311.34 Cyclopropane None (no fluorine) Lower molecular weight, simpler structure, less lipophilic
1-({Fmoc}amino)-3,3-difluorocyclobutane-1-carboxylic acid C₁₉H₁₇F₂N₂O₄ 379.35 Cyclobutane 3,3-difluoro Reduced ring strain vs. cyclopropane, moderate lipophilicity
3-(Fmoc-amino)cyclobutane-1-carboxylic acid C₂₀H₁₉NO₄ 337.38 Cyclobutane 3-amino Amino group position alters steric effects and coupling efficiency
(1R,3S)-3-Fmoc-amino cyclopentanecarboxylic acid C₂₀H₂₁NO₄ 339.39 Cyclopentane None Larger ring size, greater conformational flexibility, lower reactivity
2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid C₂₀H₂₁NO₄ 339.39 Acyclic Branched methyl group No ring strain, higher solubility in polar solvents
Key Observations:
  • Ring Strain and Reactivity : The cyclopropane ring in the target compound imposes significant ring strain, increasing reactivity in ring-opening or coupling reactions compared to cyclobutane or cyclopentane analogs .
  • Fluorine Effects: The 2,2-difluoro substitution enhances electronegativity, lowering the carboxylic acid’s pKa (~2.5–3.0 estimated) compared to non-fluorinated analogs (pKa ~4.5–5.0). This facilitates deprotonation during peptide bond formation .
  • Lipophilicity: Fluorine atoms and the cyclopropane ring increase logP (estimated ~2.8) relative to non-fluorinated cyclopropane (logP ~1.5) or cyclopentane (logP ~1.2) derivatives, favoring membrane permeability in drug design .

Q & A

Q. What synthetic strategies are effective for introducing the difluorocyclopropane moiety into Fmoc-protected amino acids?

The synthesis of the difluorocyclopropane ring typically involves cyclopropanation reactions using fluorinated carbene precursors. A common method is the [2+1] cycloaddition of difluorocarbene (generated from reagents like TMSCF₃ or BrCF₂CO₂Et) with alkenes. For Fmoc-protected derivatives, the reaction must be performed under anhydrous conditions to prevent premature deprotection. Post-cyclopropanation, the carboxylic acid group is introduced via hydrolysis of a nitrile or ester intermediate. Reaction yields depend on steric hindrance from the Fmoc group, requiring optimization of solvent polarity (e.g., THF or DCM) and temperature (0–25°C) .

Q. How does the Fmoc group influence purification and stability during peptide synthesis?

The Fmoc group is base-labile, requiring mild deprotection with 20% piperidine in DMF. Its hydrophobicity aids purification via reversed-phase HPLC or silica gel chromatography. However, the difluorocyclopropane ring’s electron-withdrawing nature may reduce stability under prolonged basic conditions. Researchers should monitor for decomposition (e.g., via LC-MS) during coupling steps and limit exposure to strong nucleophiles .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹⁹F NMR is essential to confirm the difluorocyclopropane structure (δ ~ -120 to -140 ppm for CF₂).
  • HRMS : Validates molecular weight (C₂₂H₂₀F₂N₂O₄; theoretical [M+H]⁺ = 427.1421).
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .

Advanced Research Questions

Q. How can stereochemical outcomes of the difluorocyclopropane ring impact peptide conformation?

Q. How does the difluorocyclopropane enhance metabolic stability in peptide therapeutics?

Fluorination reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays (e.g., liver microsomes) show prolonged half-life (>2 h vs. <30 min for non-fluorinated analogs). Comparative studies with cyclopropane vs. cyclohexane derivatives reveal 3-fold higher plasma stability in rodent models .

Methodological Challenges and Solutions

Resolving contradictions in solubility data across studies
Reported solubility in DMSO ranges from 50–100 mg/mL. Variability arises from crystallinity differences (amorphous vs. crystalline forms). Pre-dissolution sonication (15–30 min) and heating (40°C) improve consistency. For in vivo applications, formulate with cyclodextrins or PEG to enhance aqueous solubility .

Optimizing enantiomeric purity during synthesis
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) achieve >95% ee. Monitor enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA = 90:10). Recrystallization from ethanol/water (1:3) removes diastereomeric impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.